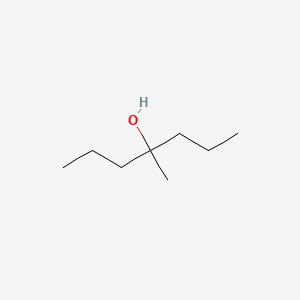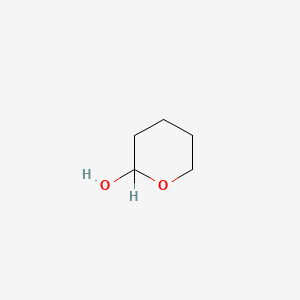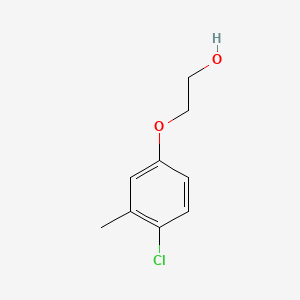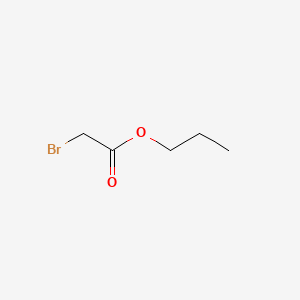
Propyl bromoacetate
Vue d'ensemble
Description
Propyl bromoacetate is an organic compound with the linear formula BrCH2CO2CH2CH2CH3 . It has a molecular weight of 181.03 .
Molecular Structure Analysis
The molecular structure of propyl bromoacetate is represented by the SMILES string CCCOC(=O)CBr . This indicates that the molecule consists of a propyl group (CCC), an ester group (OC=O), and a bromomethyl group (CBr) .Physical And Chemical Properties Analysis
Propyl bromoacetate has a refractive index of 1.451 at 20°C . It has a boiling point of 176°C and a density of 1.4 g/mL at 25°C . It also has a molar refractivity of 34.7 cm^3 .Applications De Recherche Scientifique
1. Synthesis of Novel Carboxylic Acids
Propyl bromoacetate has been utilized in the synthesis of novel silane-based carboxylic acids. These acids are significant for applications in methacrylated epoxy-based oligomers and UV curable hybrid coatings. The study by Naghash et al. (2021) demonstrates how bromoacetic acid reactions produce carboxylic acids with enhanced physical and mechanical properties, including solvent resistance and thermal oxidative stability, for coatings applications (Naghash, Kolahdoozan, & Ranjbar, 2021).
2. Chiral Stationary Phase for HPLC
A study by Thamarai Chelvi, Yong, and Gong (2010) used bromoacetate-substituted beta-cyclodextrin-bonded silica particles, including propyl bromoacetate derivatives, as a chiral stationary phase for high-performance liquid chromatography (HPLC). This application is crucial for separating aromatic and chiral isomers of certain drug compounds (Thamarai Chelvi, Yong, & Gong, 2010).
3. Bromine Atom-Transfer Radical Addition
Yorimitsu et al. (2001) explored the use of propyl bromoacetate in bromine atom-transfer radical addition reactions. This process is significant in organic synthesis, demonstrating enhanced efficiency in polar solvents and aqueous media. Such reactions are essential for producing various organic compounds (Yorimitsu et al., 2001).
4. Solid-Phase Synthesis
In the field of chemical synthesis, propyl bromoacetate has been used in solid-phase synthesis methods. Rosse, Strickler, and Patek (2004) demonstrated its application in synthesizing disubstituted 1,3-dihydro-imidazol-2-ones, a process valuable for developing various chemical compounds (Rosse, Strickler, & Patek, 2004).
5. Electrocatalytic Reduction Studies
Propyl bromoacetate derivatives have been studied in the context of electrocatalytic reduction. Liu et al. (2000) investigated the electrochemical behavior of halogenated acids like bromoacetic acid at modified electrodes, which is significant for understanding the catalytic reduction of organohalide compounds (Liu, Li, Li, Gu, & Zhou, 2000).
6. Chemical Synthesis Applications
The compound 6-Bromo-2-hexanone was synthesized using propyl bromide and ethyl acetoacetate as raw materials, as reported by Xue-jie (2006). This illustrates the application of propyl bromoacetate in facilitating the synthesis of specific brominated organic compounds, showcasing its versatility in chemical synthesis (Xue-jie, 2006).
7. Palladium-Catalyzed Cross-Coupling
In the study by Liu and Deng (2002), propyl bromoacetate was used in palladium-catalyzed cross-coupling reactions. This process, especially when co-catalyzed by copper(I) oxide, provides a method for introducing methylenecarboxy groups into functionalized molecules, a critical step in organic synthesis (Liu & Deng, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
Propyl bromoacetate, also known as propyl 2-bromoacetate, is a chemical compound with the molecular formula C5H9BrO2 The primary targets of propyl bromoacetate are not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For propyl bromoacetate, it is known to be insoluble and sinks in water, and it evaporates slowly . These properties suggest that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Propriétés
IUPAC Name |
propyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCUGTDNJIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188719 | |
| Record name | Acetic acid, bromo-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35223-80-4 | |
| Record name | Acetic acid, bromo-, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035223804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, bromo-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




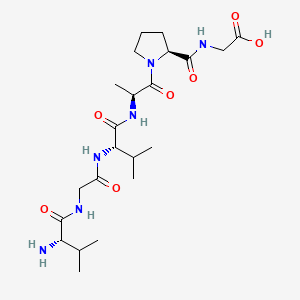
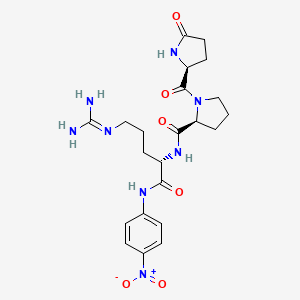

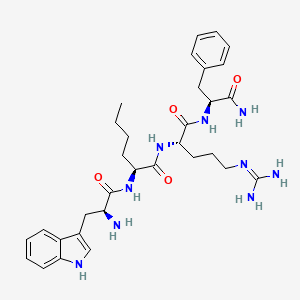
![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)
![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)
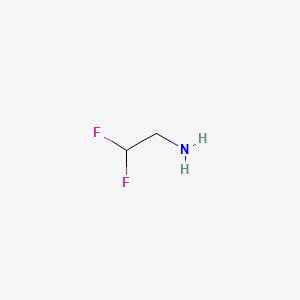
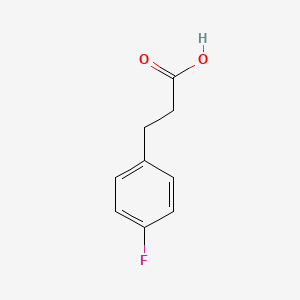
![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)
